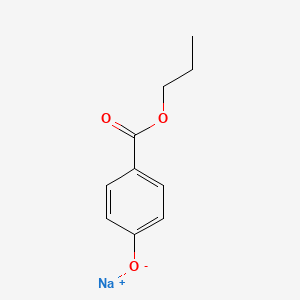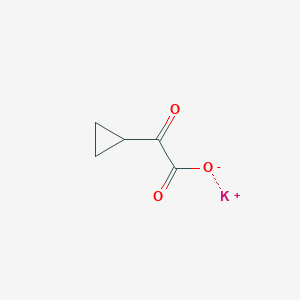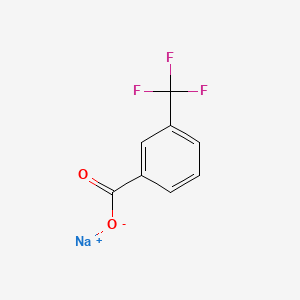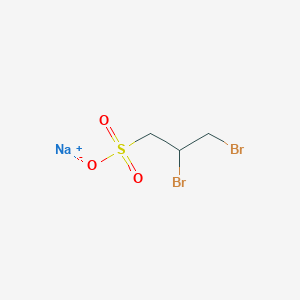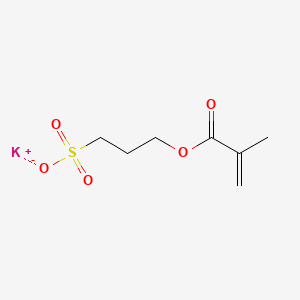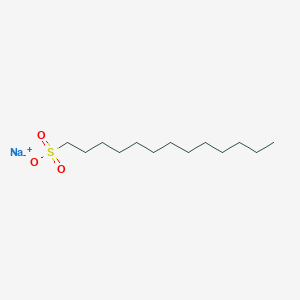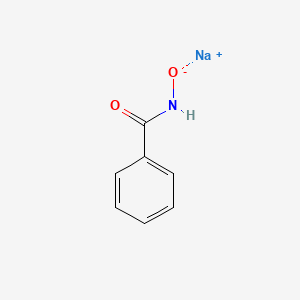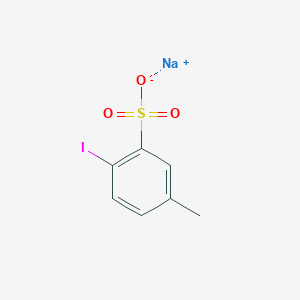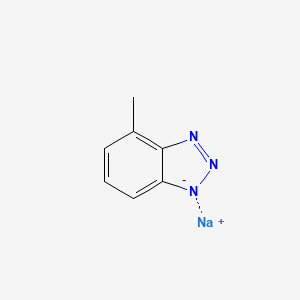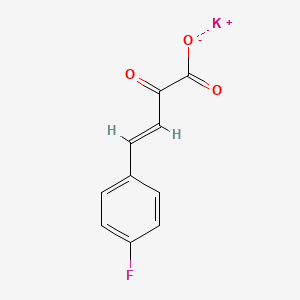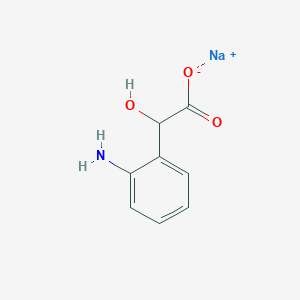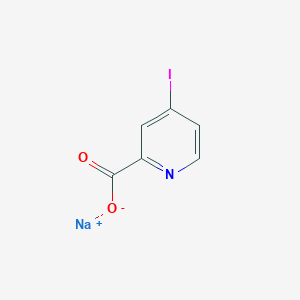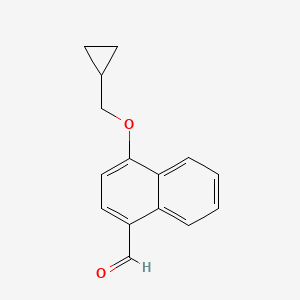
4-(Cyclopropylmethoxy)-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-1-naphthaldehyde (4-CPMN) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a sweet, fruity odor and is used in organic synthesis and as a flavoring agent. 4-CPMN is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Mitochondria-targeting Fluorescent Probes
4-(Cyclopropylmethoxy)-1-naphthaldehyde derivatives have been utilized in the development of mitochondria-targeting fluorescent probes. A study by Chen et al. (2020) discusses a rhodium-catalyzed cascade triple C-H annulation of 4-hydroxy-1-naphthaldehydes with alkynes, leading to the creation of polycyclic pyrylium and pyridinium fluorophores. These compounds were found to specifically label mitochondria, showing low cytotoxicity and superior photostability, making them promising for cellular imaging applications Chen et al., 2020.
Chemical Sensing and Molecular Recognition
The compound and its derivatives serve as functionalized backbones for various chemical sensors due to the hydrogen bond-donor and acceptor sites in its structure. Das and Goswami (2017) highlight the utility of 2-Hydroxy-1-naphthaldehyde in synthesizing fluorescent chemosensors capable of detecting a wide range of cations and anions. These sensors operate through various fluorometric and mechanistic pathways, making them useful in supramolecular chemistry and molecular recognition Das & Goswami, 2017.
Organic Synthesis and Chemical Transformations
The compound is a versatile participant in organic synthesis, engaging in various chemical transformations. For instance, Manolova et al. (2015) explored its potential tautomerism and reactivity, noting concentration-dependent deprotonation and dimerization, which are significant in understanding its chemical behavior and applications in synthetic chemistry Manolova et al., 2015.
Synthesis of Nanostructured Materials
2-Hydroxy-1-naphthaldehyde has also been used in the synthesis of metal oxide nanoparticles like ZnO and CdO. These materials have applications in various industries, including catalysis, electronics, and pharmaceuticals, due to their chemical, optical, and magnetic properties Xaba, Moloto, & Moloto, 2016.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBITDWGSKKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-1-naphthaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

